1-(4-Ethylphenyl)dodecan-1-one
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Overview
Description
1-(4-Ethylphenyl)dodecan-1-one is an organic compound with the molecular formula C20H32O It is a ketone derivative characterized by the presence of a dodecane chain attached to a 4-ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)dodecan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-ethylbenzoyl chloride and dodecane as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Friedel-Crafts acylation process. This would require careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylphenyl)dodecan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-ethylbenzoic acid and dodecanoic acid.
Reduction: Formation of 1-(4-ethylphenyl)dodecan-1-ol.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Scientific Research Applications
1-(4-Ethylphenyl)dodecan-1-one has several applications in scientific research:
Chemistry: Used as a model compound in studies of ketone reactivity and synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)dodecan-1-one depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, affecting their function. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)dodecan-1-one: Similar structure but with a methyl group instead of an ethyl group.
1-(4-Propylphenyl)dodecan-1-one: Similar structure but with a propyl group instead of an ethyl group.
1-(4-Butylphenyl)dodecan-1-one: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
1-(4-Ethylphenyl)dodecan-1-one is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties compared to its methyl, propyl, and butyl analogs
Properties
IUPAC Name |
1-(4-ethylphenyl)dodecan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O/c1-3-5-6-7-8-9-10-11-12-13-20(21)19-16-14-18(4-2)15-17-19/h14-17H,3-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERHMMZDRRQZDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=CC=C(C=C1)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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